
1-Propanaminium, N,N,N-tripropyl-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanaminium, N,N,N-tripropyl-, acetate is a quaternary ammonium compound. It is known for its use in various chemical processes, particularly as a phase-transfer catalyst. This compound is characterized by its ability to facilitate the transfer of ions between different phases, which is crucial in many organic synthesis reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propanaminium, N,N,N-tripropyl-, acetate can be synthesized through the reaction of tripropylamine with propyl bromide, followed by the addition of acetic acid. The reaction typically occurs under mild conditions, with the use of solvents like ethanol or methanol to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Propanaminium, N,N,N-tripropyl-, acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of substituted ammonium compounds.
Scientific Research Applications
1-Propanaminium, N,N,N-tripropyl-, acetate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions that involve ionic species.
Biology: This compound can be used in the preparation of biological samples for analysis.
Industry: It is used in the production of various chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Propanaminium, N,N,N-tripropyl-, acetate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of ions between aqueous and organic phases, thereby increasing the rate of reactions that involve ionic species. The molecular targets include the ionic reactants, and the pathways involve the formation of intermediate complexes that enhance the reactivity of the ions.
Comparison with Similar Compounds
Similar Compounds
- Tetrapropylammonium bromide
- Tetrapropylammonium hydroxide
- Tripropylamine
Uniqueness
1-Propanaminium, N,N,N-tripropyl-, acetate is unique due to its specific structure, which allows it to act as an effective phase-transfer catalyst. Compared to similar compounds, it offers better solubility in organic solvents and higher reactivity in certain reactions.
Properties
CAS No. |
69576-93-8 |
|---|---|
Molecular Formula |
C14H31NO2 |
Molecular Weight |
245.40 g/mol |
IUPAC Name |
tetrapropylazanium;acetate |
InChI |
InChI=1S/C12H28N.C2H4O2/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-2(3)4/h5-12H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
PXJUBOLFJDSAQQ-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


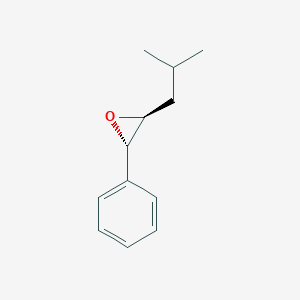
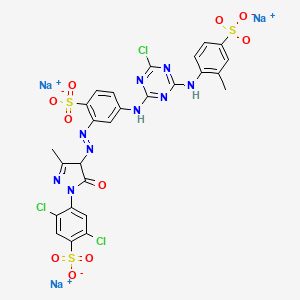
![N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]](/img/structure/B14472526.png)
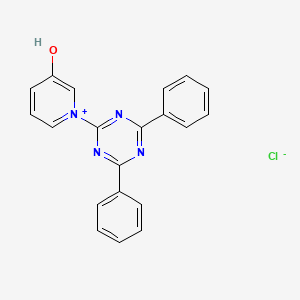
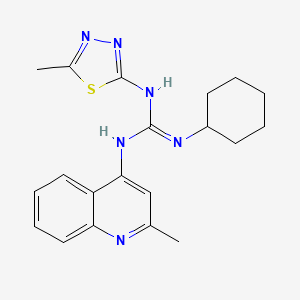
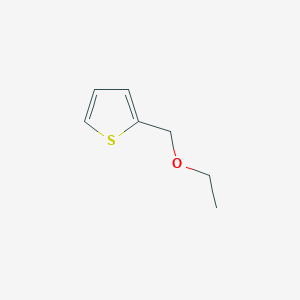

![Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-](/img/structure/B14472560.png)
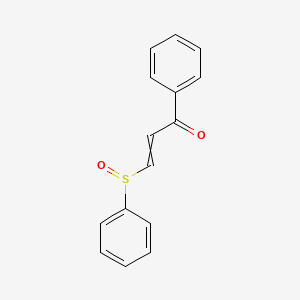
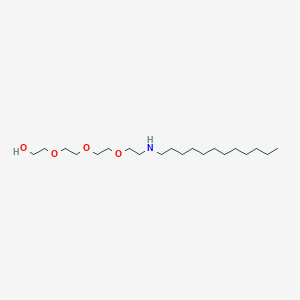
![9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14472585.png)

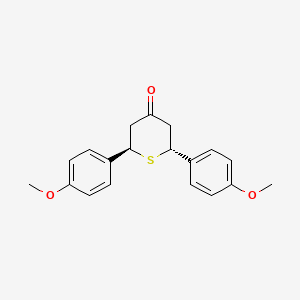
![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)
